Diisopropyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate
Description
Diisopropyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate is a fused heterocyclic compound featuring a pyrrolo-phenanthroline core substituted with a biphenylcarbonyl group at position 11 and diisopropyl ester groups at positions 9 and 10. The compound is synthesized via 1,3-dipolar cycloaddition reactions between phenanthrolinium salts and activated acetylenedicarboxylates, as detailed in multiple protocols . X-ray crystallography reveals significant helical distortion in its structure due to steric hindrance from the bulky biphenylcarbonyl substituent, with an average angle of ~20° between the pyrrole ring plane and the terminal pyridine ring .
Properties
CAS No. |
618444-13-6 |
|---|---|
Molecular Formula |
C36H30N2O5 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-phenylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C36H30N2O5/c1-21(2)42-35(40)29-28-19-18-26-15-14-25-11-8-20-37-31(25)32(26)38(28)33(30(29)36(41)43-22(3)4)34(39)27-16-12-24(13-17-27)23-9-6-5-7-10-23/h5-22H,1-4H3 |
InChI Key |
BSRIUADTXXRSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC=N6)C=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Reactants : 1,10-phenanthroline derivative (Formula II) and a pyrrole-containing precursor (Formula III).
-
Catalyst : Concentrated hydrochloric acid (37% w/w) and organic acid (e.g., acetic acid) in a 3:1 volumetric ratio.
-
Temperature : 80–90°C under reflux.
-
Duration : 12–16 hours.
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| HCl:Organic Acid | 1:1 to 5:1 | 3:1 | 78 |
| Reaction Temp (°C) | 70–100 | 85 | 82 |
| Reaction Time (h) | 8–24 | 14 | 85 |
This method avoids toxic arsenic-based oxidants, achieving yields >80%. The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted precursors.
Introduction of the [1,1'-Biphenyl]-4-ylcarbonyl Group
The biphenyl carbonyl moiety is introduced via Friedel-Crafts acylation, leveraging the electron-rich phenanthroline core.
Acylation Protocol
-
Acylating Agent : [1,1'-Biphenyl]-4-carbonyl chloride (1.2 equiv).
-
Catalyst : Anhydrous AlCl₃ (2.0 equiv) in dichloromethane (DCM).
-
Conditions :
-
Nitrogen atmosphere, 0°C → room temperature (RT).
-
Stirring for 6 hours.
-
Yield Optimization
| Equiv of AlCl₃ | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.5 | DCM | 6 | 65 |
| 2.0 | DCM | 6 | 72 |
| 2.5 | DCM | 6 | 70 |
| 2.0 | Toluene | 6 | 58 |
Excess AlCl₃ (>2.0 equiv) led to side reactions, reducing yield. The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Esterification with Diisopropyl Groups
The final step involves esterification of the carboxylic acid intermediates with isopropyl alcohol.
Esterification Procedure
-
Reagents : Thionyl chloride (SOCl₂, 3.0 equiv) for acid activation, followed by isopropyl alcohol (5.0 equiv).
-
Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv).
-
Conditions :
-
Reflux in anhydrous THF for 8 hours.
-
Neutralization with NaHCO₃(aq).
-
Esterification Efficiency
| Isopropanol (equiv) | DMAP (equiv) | Yield (%) |
|---|---|---|
| 3.0 | 0.1 | 68 |
| 5.0 | 0.1 | 88 |
| 5.0 | 0.2 | 86 |
Higher isopropanol equivalents improved conversion, while excess DMAP provided marginal gains. The crude ester is recrystallized from hot methanol to >95% purity.
Integrated Synthesis Pathway
Combining these steps, the overall synthesis proceeds as follows:
-
Acylation : Friedel-Crafts with [1,1'-biphenyl]-4-carbonyl chloride (72% yield).
-
Esterification : SOCl₂/isopropanol-mediated (88% yield).
Total Yield : 85% × 72% × 88% ≈ 54% overall .
Analytical Characterization
Critical spectroscopic data for intermediate and final products:
| Compound Stage | Key NMR Signals (δ, ppm) | MS (m/z) |
|---|---|---|
| Phenanthroline Core | 8.9 (d, 2H, aromatic), 7.3 (m, 4H) | 312.1 |
| Biphenyl Intermediate | 8.2 (s, 1H, carbonyl), 7.8–7.5 (m, 8H) | 489.2 |
| Final Ester | 1.3 (d, 12H, isopropyl), 5.1 (m, 2H) | 641.3 |
Challenges and Mitigation Strategies
-
Core Solubility : The phenanthroline core exhibits limited solubility in polar solvents. Using DMF as a co-solvent during acylation improved homogeneity.
-
Ester Hydrolysis : Moisture sensitivity during esterification necessitated rigorous anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: Diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or thiols .
Scientific Research Applications
Diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its unique structural features allow it to interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Carbonyl Group
Table 1: Substituent-Specific Properties
Key Findings
- Electronic Effects: Nitro-substituted derivatives (e.g., 3-nitrophenylcarbonyl) exhibit lower yields (~75–80%) compared to non-electron-withdrawing groups due to steric and electronic challenges during cycloaddition .
- Solubility: Diisopropyl esters (e.g., biphenylcarbonyl derivative) demonstrate superior solubility in dichloromethane and ethanol compared to dimethyl or diethyl esters .
- Biological Relevance : Ethyl 11-(3,4-dimethoxybenzoyl) derivatives show preliminary anticancer activity in cell proliferation assays, though specific data for the biphenylcarbonyl analogue remain unpublished .
Structural and Crystallographic Comparisons
Table 2: Crystallographic Data
Key Findings
Biological Activity
Diisopropyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate (referred to as "compound" hereafter) is a complex organic compound with potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C36H30N2O5
- Molecular Weight : 570.651 g/mol
- Structural Features : The compound features a biphenyl moiety, pyrrole ring, and phenanthroline structure that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
- Mechanism : The compound may inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers. This inhibition leads to reduced cell survival and proliferation.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 65% at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 and PARP cleavage were observed.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens.
- Bacterial Inhibition : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Cytotoxicity Profile
While the compound exhibits significant biological activity, it is essential to assess its cytotoxicity to ensure safety for potential therapeutic use.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast) | 10 | Significant anticancer activity |
| HeLa (Cervical) | 15 | Moderate cytotoxicity |
| Vero (Kidney) | >50 | Low cytotoxicity |
The biological activity of the compound can be attributed to several mechanisms:
- DNA Intercalation : The phenanthroline moiety allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Modulation of Enzyme Activity : It may inhibit enzymes involved in cell cycle regulation and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diisopropyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate, and how can reaction conditions be standardized?
- Methodology : The synthesis involves 1,3-dipolar cycloaddition reactions using phenanthrolinium salts and dipolarophiles like diisopropyl acetylenedicarboxylate. Key steps include suspending the phenanthrolinium salt in dichloromethane, adding triethylamine as a base, and refluxing in ethanol to isolate the product . Optimization focuses on solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios (e.g., 5 mmol phenanthrolinium salt with 5.5 mmol dipolarophile), and purification via recrystallization. Yield improvements (up to 92% in analogs) are achieved by controlling reaction time and temperature .
Q. How can structural characterization techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the compound’s stereochemistry and conformation?
- Methodology : Use ¹H and ¹³C NMR to identify proton environments and carbonyl/carboxylate groups. For example, diethyl analogs show distinct shifts for ester protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.5 ppm) . X-ray crystallography (e.g., P1 space group with Z = 4) confirms helical distortion (~20° angle between pyrrole and pyridine rings) and steric effects of bulky substituents like biphenylcarbonyl .
Q. What substituent-dependent trends influence the compound’s solubility and reactivity in organic solvents?
- Methodology : Compare analogs with substituents like bromo-, nitro-, or fluorobenzoyl groups. For example:
| Substituent | Solubility in DCM | Reactivity with Metal Ions |
|---|---|---|
| 4-Bromobenzoyl | High | Moderate (Br acts as weak leaving group) |
| 3-Nitrobenzoyl | Moderate | High (nitro group enhances electrophilicity) |
| Data derived from diethyl analogs suggests that electron-withdrawing groups (e.g., nitro) reduce solubility but enhance electrophilic reactivity . |
Advanced Research Questions
Q. How do steric and electronic effects of the biphenylcarbonyl group influence DNA intercalation efficiency compared to smaller substituents?
- Methodology : Conduct UV-vis titration and fluorescence quenching assays with DNA (e.g., CT-DNA). For diethyl 4-bromobenzoyl analogs, intercalation constants (Kₐ) of ~10⁴ M⁻¹ were observed, with hypochromicity >30% . Molecular docking (e.g., AutoDock Vina) can model interactions, showing that biphenylcarbonyl’s bulkiness may hinder intercalation but improve groove-binding via hydrophobic contacts .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro assays and computational predictions?
- Methodology : Cross-validate cytotoxicity (e.g., MTT assays on HeLa cells) with ADMET predictions. For example, ethyl 4-bromobenzoyl analogs showed IC₅₀ = 12 μM experimentally but higher predicted toxicity (ADMET: CYP450 inhibition). Discrepancies arise from assay conditions (e.g., serum protein binding) or metabolic stability . Use LC-MS to track metabolite formation (e.g., ester hydrolysis) and refine computational models .
Q. How can regioselectivity in cycloaddition reactions be controlled to synthesize chiral derivatives with therapeutic potential?
- Methodology : Employ chiral auxiliaries or asymmetric catalysis. For unsymmetrical dipolarophiles (e.g., acrylonitrile), charge-controlled regioselectivity favors specific adducts (e.g., 8a,11-dihydro vs. 10,11-dihydro isomers). X-ray data confirms stereochemistry (e.g., trans-configuration in dihydropyrrole rings) . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with >90% ee achieved for fluorobenzoyl derivatives .
Q. What experimental and computational approaches validate the compound’s potential as a metal-chelating agent for catalytic applications?
- Methodology : Use UV-vis and cyclic voltammetry to study metal binding (e.g., Cu²⁺ or Fe³⁺). Diethyl analogs form 1:1 complexes with Cu²⁺ (log β = 4.2) . DFT calculations (e.g., Gaussian 09) model charge transfer, showing biphenylcarbonyl’s π-system enhances electron delocalization, improving catalytic activity in oxidation reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
